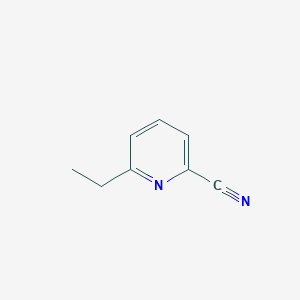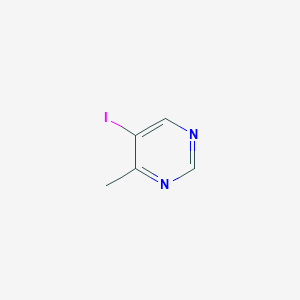
5-Iodo-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-4-methylpyrimidine is a chemical compound with the linear formula C5H5IN2 . It has a molecular weight of 220.01 and is solid in its physical form . The IUPAC name for this compound is 5-iodo-4-methylpyrimidine .
Molecular Structure Analysis
The InChI code for 5-Iodo-4-methylpyrimidine is 1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Iodo-4-methylpyrimidine is a solid substance . It has a molecular weight of 220.01 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
-
Anti-inflammatory Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : Various methods for the synthesis of pyrimidines are described in the literature .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Antimicrobial Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antimicrobial properties .
- Methods : The synthetic accessibility and structural diversity of the pyrimidine scaffold has allowed for its use in a wide range of therapeutic applications .
- Results : Pyrimidines have shown effectiveness as antimicrobial agents .
-
Chemical Synthesis
- Field : Organic Chemistry
- Summary : “5-Iodo-4-methylpyrimidine” can be used as a building block in the synthesis of more complex organic compounds .
- Methods : The specific methods of application would depend on the target compound being synthesized .
- Results : The results would also depend on the specific synthesis being performed .
-
Pharmaceutical Research
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines, including “5-Iodo-4-methylpyrimidine”, could potentially be used in the development of new drugs .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
-
Nucleic Acid Analogs
- Field : Biochemistry
- Summary : Pyrimidines are part of the structure of nucleic acids, so “5-Iodo-4-methylpyrimidine” could potentially be used to create nucleic acid analogs .
- Methods : This would involve techniques in biochemistry and molecular biology .
- Results : The results could potentially include new tools for studying DNA and RNA .
-
Material Science
-
Antiviral Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antiviral properties .
- Methods : The synthetic accessibility and structural diversity of the pyrimidine scaffold has allowed for its use in a wide range of therapeutic applications .
- Results : Pyrimidines have shown effectiveness as antiviral agents .
-
Anticancer Applications
- Field : Oncology and Pharmaceutical Research
- Summary : Pyrimidines have been found to have anticancer properties .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
-
Antihypertensive Applications
- Field : Cardiovascular and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antihypertensive properties .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
-
Antioxidant Applications
- Field : Biochemistry and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antioxidant properties .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
-
Anticonvulsant Applications
- Field : Neurology and Pharmaceutical Research
- Summary : Pyrimidines have been found to have anticonvulsant properties .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
-
Analgesic Applications
- Field : Pain Management and Pharmaceutical Research
- Summary : Pyrimidines have been found to have analgesic properties .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
Safety And Hazards
The safety information for 5-Iodo-4-methylpyrimidine indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and suitable protective clothing should be worn . The formation of dust and aerosols should be avoided, and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .
Eigenschaften
IUPAC Name |
5-iodo-4-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHKOJFUQOWKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540884 |
Source


|
| Record name | 5-Iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-4-methylpyrimidine | |
CAS RN |
91749-26-7 |
Source


|
| Record name | 5-Iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


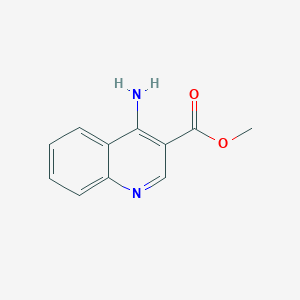
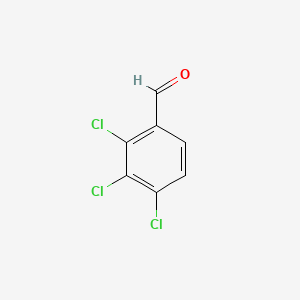

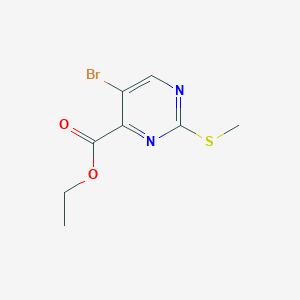


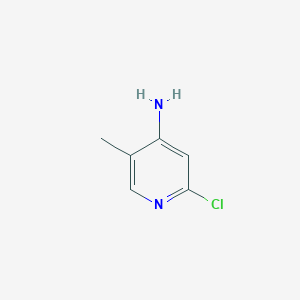
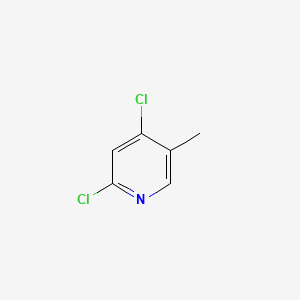
![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)

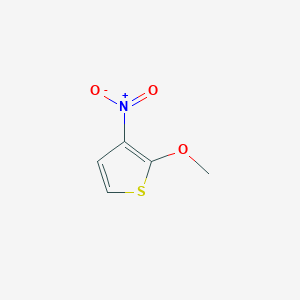
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)
